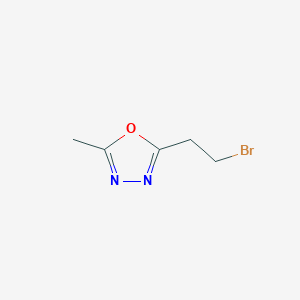

2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole

Description

Overview of Heterocyclic Compounds in Academic Research

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of science. openaccessjournals.comlongdom.org The most common heteroatoms are nitrogen, oxygen, and sulfur. ijsrtjournal.com These compounds are of immense interest due to their wide-ranging applications, particularly as pharmaceuticals, agrochemicals, and veterinary products. ijpsr.com Their unique structures and properties make them essential building blocks in the synthesis of a vast array of functional organic molecules. openaccessjournals.com Many clinically approved drugs feature a heterocyclic core, underscoring their importance in medicinal chemistry. nih.gov The ability to modify the structure of heterocyclic compounds allows chemists to create new materials with specific, tailored properties. openaccessjournals.com

Importance of the 1,3,4-Oxadiazole (B1194373) Scaffold in Chemical Science

Among the diverse families of heterocyclic compounds, the 1,3,4-oxadiazole scaffold holds a prominent position in chemical and pharmaceutical research. ijper.org This five-membered ring containing one oxygen and two nitrogen atoms is a versatile structural motif found in numerous biologically active molecules. researchgate.netijpsjournal.com The 1,3,4-oxadiazole nucleus is a key component in compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. ijper.orgresearchgate.netresearchgate.net Its high therapeutic efficacy and optimized pharmacokinetic characteristics make it an invaluable synthon for the discovery of new and safer therapeutic agents. spast.org The stability of the 1,3,4-oxadiazole ring, coupled with its capacity to act as a bioisostere for amide and ester functional groups, further enhances its utility in drug design. spast.org

The synthesis of 1,3,4-oxadiazole derivatives is a well-established area of organic chemistry, with common methods including the cyclization of diacylhydrazides and reactions involving carboxylic acids or their derivatives. spast.orgresearchgate.net Researchers continue to explore new synthetic routes to access novel 1,3,4-oxadiazole-containing molecules with enhanced biological profiles. researchgate.net

Structural Elucidation and Nomenclatural Aspects of 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole

2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole is a specific derivative of the 1,3,4-oxadiazole core. Its structure consists of a central 1,3,4-oxadiazole ring substituted at the 2-position with a 2-bromoethyl group (-CH2CH2Br) and at the 5-position with a methyl group (-CH3).

The systematic IUPAC name for this compound is 2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole . chemicalbook.com The numbering of the oxadiazole ring begins with the oxygen atom as position 1, followed by the two nitrogen atoms at positions 3 and 4. This nomenclature precisely defines the connectivity of the atoms within the molecule.

Below is a table summarizing key identifiers and properties of this compound.

| Identifier | Value |

| IUPAC Name | 2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole |

| CAS Number | 1267334-20-2 |

| Molecular Formula | C5H7BrN2O |

| Molecular Weight | 191.03 g/mol |

| SMILES Code | CC1=NN=C(CCBr)O1 |

Data sourced from multiple chemical databases. chemicalbook.comchemicalbook.combldpharm.com

The structural features of 2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole, particularly the presence of the reactive bromoethyl group, make it a valuable intermediate in organic synthesis. This functional group can readily participate in various chemical transformations, allowing for the construction of more complex molecules.

Research Scope and Objectives for 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole

The primary research interest in 2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole lies in its utility as a building block for the synthesis of novel, biologically active compounds. The combination of the stable, pharmacologically relevant 1,3,4-oxadiazole core with a reactive alkyl halide side chain presents numerous opportunities for molecular elaboration.

Key research objectives involving this compound include:

Synthesis of Novel Heterocyclic Systems: Utilizing the bromoethyl group as a handle for intramolecular and intermolecular reactions to construct more complex heterocyclic frameworks.

Development of Potential Therapeutic Agents: Incorporating the 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl moiety into larger molecules to explore potential pharmacological activities, drawing upon the known bioactivity of the 1,3,4-oxadiazole scaffold.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives prepared from 2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole to understand how structural changes impact biological activity.

The investigation of this compound and its derivatives contributes to the broader field of medicinal chemistry by expanding the chemical space of potential drug candidates and providing insights into the design of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-4-7-8-5(9-4)2-3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCFQLQZAXYLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,4 Oxadiazole Derivatives and Analogues of 2 2 Bromoethyl 5 Methyl 1,3,4 Oxadiazole

Classical and Contemporary Approaches to 1,3,4-Oxadiazole (B1194373) Ring Formation

The synthesis of the 1,3,4-oxadiazole ring can be broadly categorized into several key strategies, ranging from well-established classical methods to more recent, innovative approaches. These methods typically involve the formation of the five-membered ring through cyclization reactions of suitable acyclic precursors.

Cyclization of Acid Hydrazides

One of the most common and versatile methods for synthesizing 1,3,4-oxadiazoles involves the use of acid hydrazides as key starting materials. ipindexing.com These approaches generally proceed through the formation of an N,N'-diacylhydrazine intermediate, which then undergoes cyclodehydration.

A widely employed synthetic route involves the reaction of acid hydrazides with carboxylic acids or their more reactive derivatives, such as acid chlorides. ipindexing.com The initial reaction forms a 1,2-diacylhydrazine, which is subsequently cyclized to the 1,3,4-oxadiazole. This cyclization step often requires a dehydrating agent. nih.gov A simple one-pot protocol for the preparation of a range of 2,5-disubstituted-1,3,4-oxadiazoles has been described by condensing monoaryl hydrazides with acid chlorides in HMPA under microwave heating, which notably proceeds without the need for an acid catalyst or a dehydrating agent. jchemrev.com

Table 1: Examples of Dehydrating Agents for 1,3,4-Oxadiazole Synthesis from Acid Hydrazides and Carboxylic Acids/Acid Chlorides

| Starting Material 1 | Starting Material 2 | Dehydrating Agent | Product | Reference |

| Acid Hydrazide | Carboxylic Acid | Phosphorus Oxychloride | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |

| Acid Hydrazide | Carboxylic Acid | Thionyl Chloride | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |

| Monoaryl Hydrazide | Acid Chloride | None (Microwave, HMPA) | 2,5-Disubstituted 1,3,4-Oxadiazole | jchemrev.com |

The direct cyclodehydration of 1,2-diacylhydrazines is a fundamental and extensively studied method for the formation of the 1,3,4-oxadiazole ring. nih.gov This approach is advantageous when the symmetrical or unsymmetrical diacylhydrazine is readily available. A variety of reagents have been developed to effect this transformation, often under mild conditions.

Commonly used cyclodehydrating agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and thionyl chloride (SOCl₂). nih.gov More contemporary reagents such as trifluoromethanesulfonic anhydride and the Burgess reagent have also been successfully employed. nih.gov For instance, the synthesis of 2,5-bisphenyl-1,3,4-oxadiazoles has been achieved using trifluoromethanesulfonic anhydride as the cyclizing agent for N,N'-diacylhydrazines. mdpi.com XtalFluor-E ([Et₂NSF₂]BF₄) has also been reported as a practical cyclodehydration agent for converting 1,2-diacylhydrazines to 1,3,4-oxadiazoles, with the addition of acetic acid sometimes improving yields. nih.gov

Table 2: Reagents for Cyclodehydration of Diacylhydrazines

| Diacylhydrazine Type | Cyclodehydration Reagent | Product | Reference |

| Symmetrical/Unsymmetrical | Phosphorus Oxychloride (POCl₃) | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |

| Symmetrical/Unsymmetrical | Polyphosphoric Acid (PPA) | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |

| Symmetrical/Unsymmetrical | Trifluoromethanesulfonic Anhydride | 2,5-Disubstituted 1,3,4-Oxadiazole | mdpi.com |

| Symmetrical/Unsymmetrical | XtalFluor-E | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |

Oxidative Cyclization of Acylhydrazones

An alternative and powerful strategy for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of acylhydrazones. nih.gov Acylhydrazones are typically prepared by the condensation of an acid hydrazide with an aldehyde. acs.org This method offers a convergent approach to a wide range of 2,5-disubstituted 1,3,4-oxadiazoles.

A variety of oxidizing agents have been employed to facilitate this transformation. A practical and transition-metal-free method utilizes stoichiometric molecular iodine in the presence of potassium carbonate. acs.orgnih.gov This approach is effective for the cyclization of crude acylhydrazone substrates as well. acs.org Other notable oxidizing agents include 1,3-dibromo-5,5-dimethylhydantoin, which is considered inexpensive and safe for large-scale synthesis. jchemrev.com Chloramine-T under microwave irradiation has also been used for the oxidative cyclization of N-acyl hydrazones. jchemrev.com More recently, photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones has been achieved without the need for a photocatalyst or a strong oxidant. nih.govrsc.orgsemanticscholar.org

Table 3: Oxidizing Agents for the Cyclization of Acylhydrazones

| Acylhydrazone Precursor | Oxidizing Agent | Reaction Conditions | Product | Reference |

| Acylhydrazone | Molecular Iodine (I₂) | Potassium Carbonate | 2,5-Disubstituted 1,3,4-Oxadiazole | acs.orgnih.gov |

| Acylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin | - | 5-Aryl-2-amino-1,3,4-oxadiazole | jchemrev.com |

| N-Acyl Hydrazone | Chloramine-T | Microwave Irradiation | 5-Substituted 1,3,4-Oxadiazole | jchemrev.com |

| Pyridinium Acylhydrazone | Molecular Oxygen (from air) | Photo-irradiation | 1,3,4-Oxadiazole derivative | nih.govrsc.orgsemanticscholar.org |

Condensation Cyclization Reactions

Condensation cyclization reactions represent a direct approach to the 1,3,4-oxadiazole ring system, often involving the reaction of an acid hydrazide with a one-carbon synthon. For example, the reaction of acid hydrazides with orthoesters provides a straightforward route to 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com

Another important variation is the reaction of acid hydrazides with carbon disulfide in a basic medium, which leads to the formation of 5-substituted-1,3,4-oxadiazole-2-thiols. researchgate.net These thiol derivatives can then be further functionalized.

C-H Activation and Oxidative Annulation Strategies

Modern synthetic methodologies have introduced more sophisticated and efficient routes to 1,3,4-oxadiazoles, including those based on C-H activation and oxidative annulation. A notable example is the direct synthesis of symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles through an imine C-H functionalization of N-arylidenearoylhydrazide using a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂). jchemrev.comorganic-chemistry.org This reaction is advantageous as it can be performed under an air atmosphere. organic-chemistry.org

Furthermore, a novel palladium-catalyzed oxidative annulation reaction involving the consecutive addition of isocyanides to the N-H and O-H bonds of hydrazides has been developed, providing access to 2-substituted amino-1,3,4-oxadiazoles. jchemrev.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. wjarr.comjyoungpharm.org This technique utilizes microwave irradiation to directly heat reactants and solvents, leading to a rapid increase in temperature and reaction rate. jyoungpharm.org Key benefits include substantially shorter reaction times, higher product yields, improved product purity, and cost-effectiveness. wjarr.com

In the synthesis of 1,3,4-oxadiazole derivatives, microwave irradiation is frequently employed to facilitate the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.govjchemrev.com For instance, a mixture of a hydrazide and an aromatic aldehyde can be subjected to microwave irradiation for a few minutes to form the oxadiazole ring, a process that could take several hours with conventional heating. nih.gov Solvent-free "dry media" reactions, where reactants are supported on inert mineral supports like silica gel or alumina, are also common, aligning with the principles of green chemistry by reducing solvent waste. wjarr.commdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 1,3,4-Oxadiazoles

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Minutes nih.gov | Hours mdpi.com |

| Energy Source | Direct molecular heating via microwaves jyoungpharm.org | External heat source (oil bath, heating mantle) |

| Yield | Generally higher wjarr.com | Often lower |

| Conditions | Can be performed solvent-free nih.gov | Typically requires solvents |

| Selectivity | Often improved | Potential for side-product formation |

One-Pot Synthetic Procedures

One-pot syntheses offer a streamlined approach to chemical transformations by allowing multiple reaction steps to occur in a single reaction vessel without the need to isolate intermediates. This strategy enhances efficiency, reduces solvent consumption and waste generation, and saves time and resources. nih.govnih.gov

Several one-pot methods have been developed for 1,3,4-oxadiazole synthesis. A common approach involves the in situ generation and subsequent cyclization of an N,N'-diacylhydrazine intermediate. This can be achieved by reacting a carboxylic acid with a hydrazide in the presence of a coupling agent and a dehydrating agent in the same pot. researchgate.net Another prominent one-pot method is the oxidative cyclization of N-acylhydrazones, which are formed in situ from the condensation of an acid hydrazide and an aldehyde. nih.govorganic-chemistry.org Various oxidizing agents, such as iodine, chloramine-T, and trichloroisocyanuric acid (TCCA), have been successfully used to promote the cyclization step. nih.govorganic-chemistry.org These procedures provide direct access to 2,5-disubstituted 1,3,4-oxadiazoles from readily available starting materials in a single, efficient operation. nih.gov

Targeted Synthesis of 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole and its Precursors

The specific synthesis of 2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole is not extensively detailed in the literature, but its construction can be planned based on established methods for synthesizing substituted 1,3,4-oxadiazoles. The strategy involves the formation of the heterocyclic core followed or preceded by the introduction of the required methyl and 2-bromoethyl substituents.

Routes Incorporating the 2-Bromoethyl Moiety

The introduction of an alkyl halide functional group, such as a 2-bromoethyl moiety, can be achieved through several synthetic pathways. A primary method involves using a carboxylic acid or its derivative that already contains the bromoalkyl chain.

A plausible precursor for the 2-(2-bromoethyl) group is 3-bromopropanoic acid or its corresponding acid chloride. This starting material can be reacted with an appropriate hydrazide, such as acethydrazide, to form the N,N'-diacylhydrazine intermediate. Subsequent cyclodehydration, using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), would yield the target 2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole. nih.govnih.gov

Alternatively, a precursor with a terminal hydroxyl group, such as 2-(2-hydroxyethyl)-5-methyl-1,3,4-oxadiazole, could be synthesized first. The hydroxyl group can then be converted to a bromide using standard brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃).

Approaches for Methyl Group Introduction at the 5-Position

The 5-methyl group is typically introduced by using a simple and readily available precursor. The most common and direct method is to start with acetic acid or its derivatives.

Acethydrazide (acetic hydrazide) is a key starting material that provides the nitrogen backbone and the methyl group for the 5-position of the oxadiazole ring. google.com When acethydrazide is reacted with a carboxylic acid containing the desired second substituent (e.g., 3-bromopropanoic acid), the resulting diacylhydrazine can be cyclized to form the 2,5-disubstituted 1,3,4-oxadiazole. orientjchem.org This approach is highly convergent and efficient for installing the methyl group. Another method involves the acylation of a hydrazide with acetic anhydride, followed by cyclization. wjarr.com

Purification and Spectroscopic Characterization Techniques for Novel 1,3,4-Oxadiazole Derivatives

The synthesis of novel compounds necessitates rigorous purification to remove unreacted starting materials, reagents, and by-products, followed by comprehensive characterization to confirm the chemical structure and purity of the final product. nih.govijrpr.com

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the purification of newly synthesized 1,3,4-oxadiazole derivatives. mdpi.comacs.org

Thin-Layer Chromatography (TLC): TLC is a crucial analytical tool used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. latakia-univ.edu.syacs.org By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent, the separation of products from reactants can be visualized, typically under UV light.

Column Chromatography: This is the most common preparative technique for purifying organic compounds. mdpi.comacs.org The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent or a mixture of solvents (the mobile phase), often a combination like hexane and ethyl acetate, is passed through the column. mdpi.com Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation and collection as pure fractions.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, Reverse-Phase HPLC (RP-HPLC) is often employed. thieme-connect.com It is a highly sensitive and versatile analytical procedure that can also be used for purification. thieme-connect.com

Following chromatographic separation, recrystallization is often performed to obtain the final compound in a highly pure, crystalline form.

Table 2: Spectroscopic Data for Characterization of 1,3,4-Oxadiazole Derivatives

| Technique | Type of Information Provided | Typical Signals/Features |

|---|---|---|

| ¹H NMR | Proton environment, connectivity | Aromatic protons (δ 7-8 ppm), alkyl protons, absence of N-H protons post-cyclization. jyoungpharm.orgnih.gov |

| ¹³C NMR | Carbon skeleton of the molecule | Signals for oxadiazole ring carbons (typically δ > 150 ppm), carbonyl carbons, aromatic and alkyl carbons. acs.orgnih.gov |

| IR Spectroscopy | Presence of functional groups | C=N stretching (around 1650 cm⁻¹), C-O-C stretching (around 1000-1250 cm⁻¹), absence of N-H and C=O bands from precursors. jyoungpharm.orgias.ac.in |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion peak [M+] or [M+1] corresponding to the compound's molecular weight. nih.govias.ac.in |

Spectroscopic Techniques in Structural Confirmation (e.g., UV, IR, NMR, Mass Spectrometry)

The structural elucidation of newly synthesized compounds is a cornerstone of chemical research. For 1,3,4-oxadiazole derivatives and analogues of 2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole, a combination of spectroscopic techniques is indispensable for unambiguous structural confirmation. nih.govnih.gov These methods provide detailed insights into the molecular framework, functional groups, and electronic properties of the molecules. ijrpr.com

UV-Visible Spectroscopy

UV-Visible spectroscopy is employed to investigate the electronic transitions within the 1,3,4-oxadiazole derivatives. The spectra of these compounds typically exhibit absorption maxima (λmax) that indicate the presence of n → π* and π → π* electronic transitions, which are characteristic of the conjugated heterocyclic system. researchgate.net For many 1,3,4-oxadiazole derivatives, the maximum absorption wavelengths appear in a relatively consistent range, often between 224 and 231 nm. researchgate.net This technique helps confirm the presence of the core oxadiazole ring and provides insights into the electronic properties of the molecule. ijrpr.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming the formation of the target 1,3,4-oxadiazole ring. ijrpr.com The IR spectra of 1,3,4-oxadiazole derivatives display several characteristic absorption bands. Key vibrations include:

C=N stretching: This appears in the region of 1651-1512 cm⁻¹. researchgate.net

C-O-C stretching: Medium to strong bands corresponding to the C-O-C vibration within the oxadiazole ring are typically observed around 1242-1163 cm⁻¹. researchgate.net

Ether Linkage (C-O): A characteristic signal for the ether linkage can be found at approximately 1090 cm⁻¹. nanobioletters.com

The presence and specific wavenumbers of these bands provide strong evidence for the successful synthesis and structural integrity of the 1,3,4-oxadiazole core. nih.gov

Table 1: Characteristic IR Absorption Bands for 1,3,4-Oxadiazole Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=N | Stretching | 1651-1512 | researchgate.net |

| C-O-C | Stretching / Ring Deformation | 1242-1163 | researchgate.net |

| Ar C-H | Stretching | ~2956 | nanobioletters.com |

| Ar C=C | Stretching | ~1616 | nanobioletters.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is arguably the most definitive method for the structural elucidation of organic molecules like 1,3,4-oxadiazole derivatives. ijrpr.com

¹H NMR Spectroscopy: This technique provides detailed information about the proton environment in the molecule. For an analogue such as 2-(2-cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, the methyl group protons appear as a distinct singlet at δ = 2.61 ppm. orientjchem.org In other derivatives, aromatic protons typically appear in the range of δ 6.87–8.26 ppm, with specific splitting patterns (singlet, doublet, triplet, multiplet) that help determine the substitution pattern on any attached aryl rings. nih.govacs.org The disappearance of certain signals, such as NH protons from precursor hydrazides, can confirm successful cyclization into the oxadiazole ring. orientjchem.org

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. The carbon atoms within the 1,3,4-oxadiazole ring are particularly characteristic, with signals appearing significantly downfield. For example, in various 2,5-disubstituted 1,3,4-oxadiazoles, the two carbons of the heterocyclic ring (C2 and C5) resonate at approximately δ 166.41 and 164.51 ppm. nanobioletters.comnih.gov Signals for carbons in substituent groups, such as a methyl group, might appear around δ 21.47–24.39 ppm. nih.gov

Table 2: Typical ¹³C NMR Chemical Shifts for 1,3,4-Oxadiazole Derivatives

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Reference |

| C2/C5 of Oxadiazole Ring | 163 - 168 | nanobioletters.comnih.gov |

| Aromatic Carbons | 114 - 130 | nanobioletters.com |

| Aliphatic Carbons (e.g., -CH₃) | 14 - 30 | nanobioletters.com |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to get information about their structure from fragmentation patterns. ijrpr.comnih.gov The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the target compound. nih.gov For instance, in the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole, a related compound, the resulting product showed a Liquid Chromatography-Mass Spectrometry (LCMS) signal at m/z 163, corresponding to the protonated molecule [M+H]⁺. chemicalbook.com High-resolution mass spectrometry (HRMS) can further validate the molecular formula with high accuracy, often within a range of ±0.4%. nih.gov

The combined application of these spectroscopic techniques provides a comprehensive and definitive characterization of 1,3,4-oxadiazole derivatives, ensuring the confirmation of their synthesized structures. nih.govstmjournals.com

Chemical Transformations and Functionalization of 2 2 Bromoethyl 5 Methyl 1,3,4 Oxadiazole

Reactivity of the Bromoethyl Substituent

The bromoethyl side chain of 2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole represents a primary alkyl halide. The chemical behavior of this group is dominated by the properties of the carbon-bromine (C-Br) bond. The significant difference in electronegativity between carbon and bromine creates a polar covalent bond, with the carbon atom bearing a partial positive charge (δ+) and the bromine atom a partial negative charge (δ-). openochem.orgrutgers.edu This polarization makes the α-carbon (the carbon directly bonded to the bromine) an electrophilic center, readily targeted by nucleophiles.

The primary alkyl halide structure of the bromoethyl group strongly favors nucleophilic substitution via the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. ncert.nic.in This mechanism involves a single, concerted step where the incoming nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine atom (backside attack). rutgers.edu Simultaneously, the C-Br bond breaks, and the bromide ion departs as the leaving group. The SN1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable for primary alkyl halides due to the inherent instability of primary carbocations. ncert.nic.in

A wide array of nucleophiles can be employed to displace the bromide, making this reaction a versatile method for introducing new functional groups.

| Nucleophile | Example | Product Class |

|---|---|---|

| Hydroxide Ion | OH⁻ | Alcohol |

| Alkoxide Ion | RO⁻ | Ether |

| Thiolate Ion | RS⁻ | Thioether (Sulfide) |

| Ammonia (B1221849) | NH₃ | Primary Amine |

| Amine | RNH₂ | Secondary Amine |

| Azide Ion | N₃⁻ | Alkyl Azide |

| Cyanide Ion | CN⁻ | Nitrile |

In the presence of a strong base, the bromoethyl group can undergo an elimination reaction to form an alkene. This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom from the β-carbon (the carbon adjacent to the C-Br bond) and the bromine atom from the α-carbon. For a primary alkyl halide like 2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole, this process typically proceeds through the E2 (Elimination, Bimolecular) mechanism. libretexts.org The E2 reaction is a concerted process where the base abstracts the β-proton while the C-Br bond cleaves and a π-bond is formed, yielding 2-methyl-5-vinyl-1,3,4-oxadiazole.

SN2 and E2 reactions are often in competition. rutgers.edu The outcome is influenced by several factors:

Nature of the Base/Nucleophile : Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination, whereas strong, non-hindered nucleophiles (e.g., iodide, cyanide) favor SN2 substitution.

Temperature : Higher temperatures generally favor elimination over substitution.

| Factor | Favors SN2 Substitution | Favors E2 Elimination |

|---|---|---|

| Base/Nucleophile | Strong, but less basic and non-bulky (e.g., I⁻, CN⁻, RS⁻) | Strong, bulky base (e.g., t-BuO⁻, DBU) |

| Temperature | Lower Temperature | Higher Temperature |

| Solvent | Polar aprotic (e.g., Acetone, DMF) | Less polar or polar protic with strong base |

The C-Br bond, being weaker than C-H or C-C bonds, can undergo homolytic cleavage upon exposure to initiators such as UV light, heat, or radical initiators (e.g., AIBN). This cleavage generates a bromine radical and a primary alkyl radical, specifically the 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl radical. uwindsor.cautexas.edu

Once formed, this radical intermediate can participate in a variety of radical chain reactions. For instance, it can add across the double bond of an alkene to form a new C-C bond and a new radical, or it can abstract a hydrogen atom from another molecule to propagate the chain. Transition metal-catalyzed reactions can also proceed via radical intermediates, where a low-valent metal complex transfers a single electron to the alkyl bromide, inducing the cleavage of the C-Br bond. uwindsor.ca

Directed Functionalization at Specific Positions

Directed functionalization allows for the precise modification of a molecule's structure to achieve desired properties. For 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole, this can be approached by altering the substituents on the heterocyclic ring or by leveraging the reactivity of the alkyl bromide chain.

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient system, which influences its reactivity. The carbon atoms at the C-2 and C-5 positions are susceptible to nucleophilic attack, though this often leads to ring cleavage. Consequently, direct substitution on the pre-formed oxadiazole ring is not a common strategy for modification. Instead, the functional groups at the C-2 and C-5 positions are typically introduced by selecting appropriately substituted precursors during the synthesis of the ring itself. mdpi.comnih.gov

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of N,N'-diacylhydrazines. mdpi.com Other methods include the oxidative cyclization of acylhydrazones or one-pot reactions from carboxylic acids and acid hydrazides. researchgate.netresearchgate.netacs.org Therefore, to modify the methyl group at the C-5 position or the entire 2-bromoethyl group at the C-2 position of the target molecule, a synthetic chemist would typically restart the synthesis with a different acylhydrazine or carboxylic acid derivative. For instance, substituting acetic hydrazide with propionic hydrazide would yield a 5-ethyl analog. This synthetic approach offers a robust and predictable way to access a wide variety of C-2 and C-5 substituted 1,3,4-oxadiazoles.

The bromoethyl group at the C-2 position is a highly versatile functional handle for further molecular elaboration. As a primary alkyl bromide, it is an excellent electrophile for nucleophilic substitution reactions (SN2), enabling the formation of a wide array of new chemical bonds. This allows for the straightforward linkage of the oxadiazole core to other molecular fragments, including amines, thiols, and carboxylates.

A pertinent example is the reaction of 2-(bromoalkyl)-5-phenyl-1,3,4-oxadiazoles with diisopropyl iminodiacetate (B1231623). mdpi.com In this procedure, the nitrogen atom of the iminodiacetate acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond. This reaction efficiently couples the oxadiazole moiety to an amino acid derivative. mdpi.com The reaction proceeds smoothly under basic conditions in an aprotic solvent like acetonitrile. mdpi.com

Table 1: Nucleophilic Substitution on a 2-(Bromoalkyl)-1,3,4-oxadiazole Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-(2-Bromoethyl)-5-phenyl-1,3,4-oxadiazole | Diisopropyl iminodiacetate | Na2CO3 | Acetonitrile | 80°C | 8-12 | Diisopropyl 2,2'-((2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl)azanediyl)diacetate | N/A | mdpi.com |

This substitution strategy highlights the utility of the bromoethyl group as a linker. By choosing different nucleophiles, a diverse library of compounds can be generated from the parent molecule. For example, reaction with primary or secondary amines would yield aminoethyl-oxadiazole derivatives, while reaction with thiols would produce thioethers. This versatility makes 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole a valuable intermediate in synthetic chemistry.

Multi-Component Reactions Involving 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govfrontiersin.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent for their ability to rapidly generate molecular complexity. nih.govuevora.pt

Currently, there is a lack of specific literature examples demonstrating the direct participation of 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole as a reactant in MCRs. The components for these reactions are typically an aldehyde or ketone, a carboxylic acid, an amine, and an isocyanide. nih.gov The bromoethyl group is not a standard component for these classic MCRs.

However, the reactive bromoethyl handle provides a strategic entry point for incorporating the oxadiazole moiety into MCR-derived scaffolds. Through simple nucleophilic substitution, the bromide can be replaced with functional groups that are active in MCRs. For example:

Conversion to an Amine: Reaction with ammonia or a primary amine followed by deprotection could yield a primary amine, a key component in the Ugi reaction.

Conversion to a Carboxylic Acid: Substitution with cyanide followed by hydrolysis would generate a carboxylic acid, suitable for both Ugi and Passerini reactions.

Conversion to an Isocyanide: A multi-step conversion from the bromide to an isocyanide would create a highly valuable MCR substrate.

Furthermore, MCRs have been employed in the synthesis of the 1,3,4-oxadiazole ring itself. For instance, a copper(I)-catalyzed oxidative Ugi/aza-Wittig reaction has been developed to construct 1,3,4-oxadiazoles from tertiary amines, carboxylic acids, and (N-isocyanimine)triphenylphosphorane in one step. nih.gov While this does not involve the functionalization of a pre-existing oxadiazole, it underscores the relevance of MCRs within the broader chemistry of this heterocyclic system. The potential for developing new MCRs that directly utilize alkyl halides like 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole remains an area for future exploration.

Biological Activity and Mechanistic Insights of 1,3,4 Oxadiazole Derivatives, Relevant to 2 2 Bromoethyl 5 Methyl 1,3,4 Oxadiazole

In Vitro Biological Screening Methodologies

A variety of in vitro assays are employed to determine the biological activities of 1,3,4-oxadiazole (B1194373) derivatives. These methods are essential for the initial screening and characterization of new compounds, providing data on their efficacy against different biological targets.

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The antimicrobial properties of 1,3,4-oxadiazole derivatives are a significant area of research, driven by the increasing challenge of antimicrobial resistance. nih.govmdpi.com

Antibacterial Activity:

Broth Microdilution Method: This is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. researchgate.net For instance, some novel hybrid molecules containing both 1,2,4-triazole (B32235) and 1,3,4-oxadiazole have been investigated for their antibacterial effects using this method. tandfonline.com

Agar (B569324) Well/Disk Diffusion Method: This method assesses the antimicrobial activity by measuring the diameter of the zone of inhibition around a disk or well containing the test compound on an agar plate inoculated with bacteria. auctoresonline.orgresearchgate.net Several studies have utilized this method to screen 1,3,4-oxadiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.netauctoresonline.org For example, certain 1,3,4-oxadiazole derivatives have shown potent activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Biofilm Inhibition Assays: The ability of pathogens to form biofilms complicates treatment. nih.gov Some 1,3,4-oxadiazole derivatives have been shown to prevent biofilm formation in a dose-dependent manner and can be effective against mature biofilms. nih.gov

Antifungal Activity:

Similar to antibacterial testing, broth microdilution and agar diffusion methods are employed to evaluate the antifungal potential of 1,3,4-oxadiazole derivatives against various fungal strains. researchgate.net Some 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated significant antifungal activity. tandfonline.com

Antiviral Activity:

The antiviral potential of 1,3,4-oxadiazole derivatives is also an active area of investigation. For example, Raltegravir, an HIV-integrase inhibitor, contains the 1,3,4-oxadiazole moiety, highlighting the importance of this scaffold in antiviral drug discovery. chula.ac.th

Table 1: Examples of In Vitro Antimicrobial Screening of 1,3,4-Oxadiazole Derivatives

| Methodology | Microorganism | Key Findings | References |

|---|---|---|---|

| Broth Microdilution | Staphylococcus aureus | Determination of Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/ml for some derivatives. | nih.gov |

| Agar Well Diffusion | Methicillin-Resistant Staphylococcus aureus (MRSA) | Significant zones of inhibition observed for several derivatives. | auctoresonline.org |

| Biofilm Formation Inhibition | Staphylococcus aureus | Dose-dependent prevention of biofilm formation. | nih.gov |

| Broth Microdilution | Various fungal strains | Identification of derivatives with potent antifungal activity. | tandfonline.com |

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives are well-documented. researchgate.neteurekaselect.com

In Vitro Anti-inflammatory Assays:

Protein Denaturation Inhibition: The anti-inflammatory activity of compounds can be assessed by their ability to inhibit protein denaturation, a key process in inflammation. Bovine serum albumin and egg albumin are commonly used in these assays. chula.ac.th Some 1,3,4-oxadiazole derivatives have shown moderate to good anti-inflammatory activity in these tests. chula.ac.th

Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect by inhibiting COX enzymes. In vitro assays are used to determine the inhibitory effects of 1,3,4-oxadiazole derivatives on COX-1 and COX-2 isoforms. nih.gov Some derivatives have shown potent and selective inhibition of COX-2. nih.govmdpi.com

In Vivo Models:

Carrageenan-Induced Paw Edema: This is a standard in vivo model to screen for acute anti-inflammatory activity. The reduction in paw edema after administration of the test compound is measured. mdpi.comrjptonline.org

Writhing Test: The analgesic effect of compounds can be evaluated by their ability to reduce the number of writhes induced by an irritant like p-benzoquinone in mice. researchgate.net

Enzyme Inhibition Studies (e.g., COX, MAO, Peptide Deformylase, CYP51, SDH, α-amylase)

The 1,3,4-oxadiazole scaffold is a versatile platform for designing enzyme inhibitors. nih.gov

Cyclooxygenase (COX) Inhibition: As mentioned earlier, in vitro assays are used to measure the inhibition of COX-1 and COX-2. nih.gov

Monoamine Oxidase (MAO) Inhibition: Some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been shown to be potent inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters. nih.gov

Peptide Deformylase (PDF) Inhibition: PDF is an essential bacterial enzyme, making it an attractive target for new antibiotics.

CYP51 (Sterol 14α-demethylase) Inhibition: This enzyme is crucial for sterol biosynthesis in fungi and mycobacteria. Some 1,3,4-oxadiazole derivatives have been shown to inhibit CYP51, suggesting a potential mechanism for their antifungal and antitubercular activities. mdpi.comnih.gov

Succinate (B1194679) Dehydrogenase (SDH) Inhibition: SDH is a key enzyme in the mitochondrial electron transport chain and the citric acid cycle.

α-Amylase and α-Glucosidase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing diabetes. Some novel 1,3,4-oxadiazole derivatives have been tested for their in vitro inhibitory potential against α-glucosidase. tandfonline.comnih.gov

Antiparasitic Activity (e.g., Antileishmanial)

Derivatives of 1,3,4-oxadiazole have shown promise as antiparasitic agents. scielo.brnih.govacs.orgunimi.it

In Vitro Antileishmanial Assays: The activity of these compounds is tested against both the promastigote and amastigote stages of Leishmania parasites. The half-maximal inhibitory concentration (IC50) is determined to quantify their efficacy. unimi.it Some compounds have demonstrated low micromolar IC50 values. acs.orgunimi.it

Broad-Spectrum Antiparasitic Screening: Recent studies have explored the activity of 1,3,4-oxadiazole derivatives against a range of parasites, including Trypanosoma brucei and Plasmodium falciparum, in addition to Leishmania species. nih.govacs.orgunimi.it

Antitubercular Activity

Tuberculosis remains a major global health concern, and new drugs are urgently needed. The 1,3,4-oxadiazole scaffold is being actively investigated for the development of novel antitubercular agents. oup.comconnectjournals.commdpi.com

In Vitro Screening against Mycobacterium tuberculosis: The activity of synthesized compounds is evaluated against virulent strains of M. tuberculosis, such as H37Rv, and often against drug-resistant strains as well. connectjournals.commdpi.com The MIC is determined using methods like the microplate Alamar Blue assay. researchgate.net Some derivatives have exhibited significant inhibitory activity with low MIC values. connectjournals.com

Antioxidant Activity Evaluation

The antioxidant potential of 1,3,4-oxadiazole derivatives is often evaluated to understand their role in mitigating oxidative stress-related conditions. tandfonline.comnih.govresearchgate.netresearchgate.net

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method to assess the free radical scavenging ability of a compound. The discoloration of the DPPH solution indicates the antioxidant capacity. tandfonline.commdpi.comresearchgate.net

Other Radical Scavenging Assays: The antioxidant potential is further confirmed using assays that measure the scavenging of other reactive oxygen species, such as nitric oxide (NO) and hydrogen peroxide (H₂O₂). tandfonline.commdpi.comnih.gov

Table 2: Summary of In Vitro Biological Screening Methodologies for 1,3,4-Oxadiazole Derivatives

| Biological Activity | Screening Methodology | Key Parameters Measured | References |

|---|---|---|---|

| Antimicrobial | Broth Microdilution, Agar Diffusion | Minimum Inhibitory Concentration (MIC), Zone of Inhibition | researchgate.netresearchgate.netnih.gov |

| Anti-inflammatory | Protein Denaturation Inhibition, COX Enzyme Assays | Percent Inhibition, IC50 | chula.ac.thnih.govmdpi.com |

| Enzyme Inhibition | Specific Enzyme Assays (e.g., for MAO, CYP51) | IC50, Percent Inhibition | nih.govnih.gov |

| Antiparasitic | In Vitro Culture Assays against Parasites | IC50 | acs.orgunimi.it |

| Antitubercular | Microplate Alamar Blue Assay | MIC | researchgate.netconnectjournals.com |

| Antioxidant | DPPH, NO, H₂O₂ Radical Scavenging Assays | Percent Inhibition, IC50 | tandfonline.commdpi.comnih.govresearchgate.net |

Structure-Activity Relationship (SAR) Analysis of 1,3,4-Oxadiazole Scaffolds

The therapeutic potential of 1,3,4-oxadiazole derivatives is intrinsically linked to their molecular structure. openmedicinalchemistryjournal.comnih.gov Structure-Activity Relationship (SAR) studies, which correlate chemical structure with biological activity, are essential for designing potent and selective therapeutic agents. researchgate.netnih.gov

The electronic properties of substituents on the 1,3,4-oxadiazole ring play a pivotal role in modulating bioactivity. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's interaction with target proteins. nih.gov For instance, in a series of aniline (B41778) derivatives containing the 1,3,4-oxadiazole moiety, compounds with electron-withdrawing groups like chlorine showed notable antibacterial activity. nih.gov Conversely, electron-releasing groups such as methoxy (B1213986) and methyl were also found to enhance antibacterial effects in some derivatives. nih.gov In another study, the presence of a nitro group, a strong EWG, on a phenyl ring attached to the oxadiazole core was credited with strong antioxidant properties. mdpi.com

Table 1: Influence of Substituent Properties on the Biological Activity of 1,3,4-Oxadiazole Derivatives

| Property | Substituent Example | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Electronic (Withdrawing) | Chloro (-Cl), Nitro (-NO₂) | Enhanced antibacterial and antioxidant activity. | mdpi.comnih.gov |

| Electronic (Donating) | Methoxy (-OCH₃), Methyl (-CH₃) | Enhanced antibacterial activity in some series. | nih.gov |

| Steric (Bulk) | Alkyl chains | Reduced anticancer activity in certain hybrids. | researchgate.net |

| Steric (Positional) | Halogens on an aryl ring | Activity is dependent on the position of substitution. | mdpi.com |

The specific substituents of 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole—a methyl group at C5 and a bromoethyl group at C2—are expected to confer distinct biological properties. Halogen atoms are common in pharmacologically active molecules, and bromine, in particular, has been associated with potent activity in several 1,3,4-oxadiazole series.

Studies have highlighted the positive impact of bromine substitution. For instance, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives demonstrated significant anti-inflammatory effects. mdpi.com In another study, certain derivatives containing bromo groups on aromatic rings attached to the oxadiazole core exhibited the highest antibacterial activity within the tested series. mdpi.com The bromine atom can increase lipophilicity, potentially enhancing membrane permeability, and can participate in halogen bonding, a specific type of noncovalent interaction with biological targets.

The ethyl linker between the bromine atom and the oxadiazole ring introduces flexibility and acts as a spacer. While some studies have noted that simple alkyl chains can reduce activity, the combination with a terminal bromine atom creates a reactive electrophilic center. researchgate.net This bromoethyl moiety could potentially engage in covalent interactions with nucleophilic residues (such as cysteine or histidine) in a target protein's active site, leading to irreversible inhibition and potent biological effects. Therefore, the bromoethyl group is a key feature that could drive the bioactivity of the title compound through a combination of steric, electronic, and reactive properties.

Investigating Molecular Mechanisms of Action

Understanding the molecular mechanisms through which 1,3,4-oxadiazole derivatives exert their effects is crucial for their development as therapeutic agents. mdpi.comnih.gov Research has shown that these compounds can interact with a variety of protein targets, modulate critical cellular pathways, and alter gene expression. nih.govacs.orgarabjchem.org

The 1,3,4-oxadiazole scaffold has been identified as a "privileged structure," capable of binding to a diverse range of biological targets with high affinity. tandfonline.combenthamdirect.com The specific interactions are dictated by the substituents attached to the core ring. Molecular docking and experimental studies have revealed that these derivatives can act as inhibitors of various enzymes and modulators of receptors. researchgate.netnih.gov

Key protein targets for 1,3,4-oxadiazole derivatives include:

Enzymes: They have been shown to inhibit enzymes such as peptide deformylase (an antibacterial target), matrix metalloproteinase-9 (MMP-9, involved in cancer metastasis), and glycogen (B147801) synthase kinase-3beta (GSK-3β, a target in Alzheimer's disease). nih.govnih.govnih.govnih.gov

Receptors: Derivatives have been designed to bind to the 5-HT₁ₐ and GABAₐ receptors, showing potential antidepressant and anticonvulsant activities, respectively. rsc.orgnih.gov

Immune Checkpoints: More recently, 1,3,4-oxadiazole derivatives have been developed as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. nih.gov

The binding is often stabilized by a network of noncovalent interactions. The aromatic oxadiazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov Hydrogen bonds and hydrophobic interactions involving the substituents further contribute to the stability of the ligand-protein complex. tandfonline.com Computational docking studies are frequently used to predict these binding modes and guide the design of more potent inhibitors. researchgate.netresearchgate.net

Table 2: Examples of Protein Targets and Interactions for 1,3,4-Oxadiazole Derivatives

| Protein Target | Therapeutic Area | Key Interactions | Reference |

|---|---|---|---|

| PD-1/PD-L1 | Cancer Immunotherapy | π-π stacking, hydrophobic interactions | nih.gov |

| GSK-3β | Alzheimer's Disease | Hydrogen bonding, hydrophobic interactions | nih.gov |

| MMP-9 | Cancer | Not specified | nih.gov |

| Peptide Deformylase | Antibacterial | Hydrophobic interactions, hydrogen bonding | nih.govnih.gov |

| 5-HT₁ₐ Receptor | Depression | Not specified | rsc.org |

A primary mechanism by which many anticancer 1,3,4-oxadiazole derivatives exert their effect is through the induction of apoptosis, or programmed cell death. nih.govfrontiersin.orgacs.org Studies on various cancer cell lines, including hepatocellular carcinoma (HepG2), have shown that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. arabjchem.orgmanipal.edu

Key events in this process include:

Upregulation of p53: Treatment with some oxadiazole derivatives leads to a significant increase in the expression of the tumor suppressor protein p53. arabjchem.orgmanipal.edu

Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, they have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. arabjchem.orgmanipal.edu This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis.

Disruption of Mitochondrial Membrane Potential (ΔΨm): The altered balance of Bcl-2 family proteins leads to the depolarization of the mitochondrial membrane. nih.gov This loss of membrane potential is a point of no return in the apoptotic cascade. researchgate.netresearchgate.net

Caspase Activation: Following mitochondrial disruption, a cascade of cysteine-aspartic proteases known as caspases is activated. Oxadiazole derivatives have been shown to upregulate the levels of initiator caspase-9 and executioner caspase-3. arabjchem.orgmanipal.edu

PARP Cleavage: Activated caspase-3 proceeds to cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. frontiersin.org Cleavage of PARP is a hallmark of apoptosis. frontiersin.org

These events collectively lead to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cytoplasm shrinkage, ultimately resulting in cancer cell death. arabjchem.orgmanipal.edu

Table 3: Effect of 1,3,4-Oxadiazole Derivatives on Key Apoptotic Pathway Proteins

| Protein | Function | Effect of Compound Treatment | Reference |

|---|---|---|---|

| p53 | Tumor Suppressor | Expression Significantly Increased | arabjchem.orgmanipal.edu |

| Bax | Pro-apoptotic | Expression Significantly Increased | arabjchem.orgmanipal.edu |

| Bcl-2 | Anti-apoptotic | Expression Significantly Decreased | nih.govarabjchem.orgmanipal.edu |

| Caspase-9 | Initiator Caspase | Levels Significantly Upregulated | arabjchem.orgmanipal.edu |

| Caspase-3 | Executioner Caspase | Levels Significantly Upregulated | arabjchem.orgfrontiersin.orgmanipal.edu |

| PARP | DNA Repair | Cleavage Increased | frontiersin.org |

The biological effects of 1,3,4-oxadiazole derivatives are underpinned by changes at the level of gene expression. Modern transcriptomic techniques, such as RNA sequencing (RNAseq), have provided a global view of how these compounds reprogram cellular processes. nih.gov

An RNAseq analysis of cancer cells treated with novel 1,3,4-oxadiazole analogues revealed a marked reprogramming of gene expression. nih.gov Hundreds of differentially expressed genes (DEGs) were identified, with functional enrichment analysis indicating that these genes were significantly involved in the cell cycle and other cancer-related biological processes. nih.gov Specifically, these compounds were found to arrest cells in the G2/M phase of the cell cycle. nih.gov Further analysis suggested that the compounds may act as microtubule inhibitors, sharing target genes with established drugs that function through this mechanism. nih.gov

More targeted analyses, such as RT-PCR, have confirmed specific changes in gene expression that align with observed effects on cellular pathways. For example, studies have confirmed that certain 1,3,4-oxadiazole derivatives can inhibit the expression of the anti-apoptotic gene Bcl-2 at the mRNA level. nih.gov Similarly, the upregulation of the tumor suppressor gene TP53 (which codes for the p53 protein) has been observed following treatment, providing a genetic basis for the subsequent induction of the intrinsic apoptotic pathway. arabjchem.orgmanipal.edu These findings demonstrate that 1,3,4-oxadiazoles can exert their biological activity by fundamentally altering the transcriptomic landscape of the cell.

Applications in Materials Science for 1,3,4 Oxadiazole Derivatives

Optoelectronic Materials

The unique molecular structure of 1,3,4-oxadiazole (B1194373) derivatives, characterized by an electron-deficient aromatic ring, endows them with excellent electron-accepting and transporting capabilities. This has led to their extensive investigation and use in a variety of optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the 1,3,4-oxadiazole ring facilitates efficient electron injection and transport from the cathode to the emissive layer in OLEDs. researchgate.net One of the most widely studied 1,3,4-oxadiazole derivatives for this purpose is 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD). The introduction of a PBD layer in a bilayer OLED was shown to increase device efficiency by a factor of 104 compared to a device without it, highlighting the critical role of this electron transport layer. acs.org

The electron-transporting properties can be further tuned by modifying the molecular structure of the oxadiazole derivatives. For instance, fluorination of 2,5-diphenyl-1,3,4-oxadiazole (PPD) has been shown to enhance its electron transport properties. tandfonline.comtandfonline.com Theoretical studies using Density Functional Theory (DFT) have indicated that the addition of fluorine atoms to the PPD structure improves its electron affinity, which is advantageous for electron transport. tandfonline.comtandfonline.com

| Compound | Common Name | Application in OLEDs | Key Finding |

| 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | PBD | Electron Transport Material | Increased OLED efficiency by 104 times in a bilayer device. acs.org |

| 2,5-diphenyl-1,3,4-oxadiazole | PPD | Electron Transport Material | Fluorination enhances electron transport properties by improving electron affinity. tandfonline.comtandfonline.com |

| 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole | FPD | Electron Transport Material | A fluorinated derivative of PPD with improved electron transport capabilities. tandfonline.com |

| 2,5-bis(3,5-difluorophenyl)-1,3,4-oxadiazole | dFPD | Electron Transport Material | A fluorinated derivative of PPD with improved electron transport capabilities. tandfonline.com |

| 2,5-bis(perfluorophenyl)-1,3,4-oxadiazole | pFPD | Electron Transport Material | A fluorinated derivative of PPD with improved electron transport capabilities. tandfonline.com |

Beyond their role in electron transport, 1,3,4-oxadiazole derivatives are also utilized as emitting materials in OLEDs, often producing light in the blue to green region of the spectrum. acs.org A series of 1,3,4-oxadiazole-based thermally activated delayed fluorescence (TADF) derivatives have been developed as emitters for OLEDs. acs.org By altering the substituents on the 1,3,4-oxadiazole ring, the emission color can be tuned from sky-blue to blue. acs.org

For example, OLEDs based on i-2CzdOXD4CF3Ph achieved a maximum external quantum efficiency (EQEmax) of up to 12.3% with a sky-blue emission, while a device using i-2CzdOXDMe showed blue emission with a maximum EQE of 11.8%. acs.org These materials exhibit a small singlet-triplet splitting due to the highly twisted conformation between the carbazole and oxadiazole units, which facilitates efficient reverse intersystem crossing (RISC) and leads to high photoluminescence quantum yields. acs.org

| Emitting Material | Emission Color | Maximum External Quantum Efficiency (EQEmax) |

| i-2CzdOXD4CF3Ph | Sky-blue | 12.3% acs.org |

| i-2CzdOXDMe | Blue | 11.8% acs.org |

Organic Photovoltaics and Field-Effect Transistors

The promising electronic properties of 1,3,4-oxadiazole derivatives also extend to their potential use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In the context of OPVs, theoretical studies on conjugated compounds based on thiophene and oxadiazole have suggested their suitability as materials for organic solar cells due to their favorable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. jmaterenvironsci.com

For OFETs, materials based on oxadiazole are considered to be among the most effective electron-transporting (ET) materials. hanser.de Density Functional Theory (DFT) has been employed to explore the properties of newly designed oxadiazole-based oligomers for their application in OFETs. hanser.de

Laser Dyes and Optical Brighteners

The high photoluminescence quantum efficiency of certain 1,3,4-oxadiazole derivatives makes them suitable for use as laser dyes. medchemexpress.com For instance, 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole is a known laser dye. medchemexpress.com The electron-accepting nature of the 1,2-diazole fragment within 1,3,4-oxadiazole derivatives contributes to their application in various conducting systems, including laser dyes and optical brighteners. researchgate.net

Furthermore, stilbene-oxadiazole derivatives have been synthesized and applied as optical brighteners for polyester and polyamide-6 fabrics. researchgate.net These compounds exhibit bluish and greenish fluorescence emission, with fluorescence quantum yields ranging from 0.2 to 0.8. researchgate.net

Liquid Crystals

The incorporation of 1,3,4-oxadiazole units into molecular structures has led to the development of a rich variety of liquid crystalline materials. researchgate.net These materials are of interest due to their potential applications in efficient light-emitting and charge-carrying devices. daneshyari.com The 1,3,4-oxadiazole ring can be incorporated into different molecular architectures, leading to various mesophases.

1,3,4-oxadiazole-based liquid crystals can be categorized based on their molecular shape and weight, including calamitic (rod-shaped) and discotic monomers, symmetric and non-symmetric dimers, and polymers. researchgate.net The introduction of a 1,3,4-oxadiazole ring as a terminal group on a biphenyl system has been shown to yield liquid crystalline materials. beilstein-journals.org However, when the oxadiazole unit is part of the central aromatic core, the resulting compounds may not exhibit mesomorphism due to the bent shape of the molecule. beilstein-journals.org

Research has shown that two series of 2,2'-(1,3-phenylene)bis(1,3,4-oxadiazole) derivatives bearing different hydro- and fluorocarbonated chains exhibit different liquid crystalline behaviors. The perfluorinated derivatives were found to display liquid crystal mesophases, whereas their hydrocarbon counterparts only showed thermotropic character. beilstein-journals.org This highlights the significant influence of the terminal chains on the liquid crystalline properties of these materials. Bent-shaped liquid crystals containing 1,3,4-oxadiazole rings have also been synthesized and have been observed to exhibit nematic, smectic A, and smectic C phases. researchgate.net

| Compound Class | Key Structural Feature | Liquid Crystalline Behavior |

| Calamitic 1,3,4-oxadiazole monomers | Rod-like shape | Display stable smectic and/or nematic mesophases. daneshyari.com |

| 2,2'-(1,3-phenylene)bis(1,3,4-oxadiazole) with perfluoroalkyl chains | Central oxadiazole core with fluorinated tails | Exhibit liquid crystal mesophases. beilstein-journals.org |

| Bent-shaped 1,3,4-oxadiazole derivatives | Non-linear molecular geometry | Show nematic, smectic A, and smectic C phases. researchgate.net |

Fluorescent Chemosensors and Metal-Ion Sensing

Derivatives of 1,3,4-oxadiazole are extensively investigated for their application as fluorescent chemosensors, particularly for the detection of metal ions. nih.gov Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of nitrogen and oxygen atoms that can act as coordination sites make them ideal candidates for this purpose. nih.govnih.govfrontiersin.org The sensing mechanism often involves processes like photo-induced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT), which are modulated by the binding of a metal ion to the oxadiazole derivative. nih.govmdpi.com

The design of these chemosensors typically involves linking the 1,3,4-oxadiazole ring, which acts as the fluorophore, to a specific ion recognition site (receptor). mdpi.com The binding of a metal ion to the receptor alters the electronic properties of the molecule, leading to a detectable change in its fluorescence, such as enhancement (turn-on) or quenching (turn-off) of the signal. nih.govrsc.orgnih.gov

Researchers have developed a variety of 1,3,4-oxadiazole-based sensors for the selective detection of a wide range of metal ions. For instance, specific derivatives have been designed to be highly selective for ions such as copper (Cu²⁺), zinc (Zn²⁺), silver (Ag⁺), calcium (Ca²⁺), and others. nih.govrsc.orgnih.govmdpi.com The selectivity is determined by the nature of the receptor unit and its affinity for different metal ions.

The table below summarizes the performance of several 1,3,4-oxadiazole-based fluorescent chemosensors for metal ion detection.

| 1,3,4-Oxadiazole Derivative | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Response Type |

|---|---|---|---|---|

| Calix frontiersin.orgcrown-based 1,3,4-oxadiazole | Cu²⁺ | Photo-induced Electron Transfer (PET) | Not Specified | Fluorescence Quenching (Off) |

| N-(2-ethoxy-2-oxoethyl)-N-(5-(2-hydroxy-3,5-di-tert-butylphenyl)- nih.govnih.govfrontiersin.orgoxadiazol-2-yl)glycine ethyl ester | Zn²⁺ | Not Specified | Not Specified | Fluorescence Enhancement (On) |

| Pyridine-based 1,3,4-oxadiazole derivative (OA1) | Ag⁺ | Photo-induced Electron Transfer (PET) | Not Specified | Fluorescence Enhancement (On) |

| Fluorinated 1,3,4-oxadiazole derivative (9FOx) | Cu²⁺ | Complex Formation | 8.533 × 10⁻⁶ M | Not Specified |

Heat-Resistant Polymers and Thermal Insulation Materials

The inherent thermal stability of the 1,3,4-oxadiazole ring makes it a valuable component in the synthesis of high-performance, heat-resistant polymers. mdpi.comlifechemicals.com Polymers incorporating this heterocycle, such as poly(1,3,4-oxadiazole)s, are known for their excellent thermal and oxidative stability. researchgate.net This stability is attributed to the aromatic nature and the absence of easily oxidizable hydrogen atoms in the oxadiazole ring. researchgate.net

These polymers find applications in environments that demand materials capable of withstanding high temperatures, such as in the aerospace and electronics industries. mdpi.com The introduction of 1,3,4-oxadiazole moieties into polymer backbones can significantly elevate their glass transition temperatures (Tg) and decomposition temperatures. For example, poly(1,3,4-oxadiazole-ether-imide)-polydimethylsiloxane copolymers have shown good thermal stability with decomposition temperatures exceeding 400 °C.

The rigid-rod-like structure of some poly(2,5-diphenyl-1,3,4-oxadiazole)s contributes to their high thermal stability and mechanical strength, making them suitable for applications as reinforcing fibers in composites and as thermal insulation materials. mdpi.comresearchgate.net Research has also explored the development of polyimides containing oxadiazole rings to create materials with super-high glass transition temperatures (above 450 °C), excellent optical transparency, and low dielectric constants, which are desirable for optoelectronic applications. rsc.org

The table below presents thermal properties of some polymers containing the 1,3,4-oxadiazole moiety.

| Polymer Type | Decomposition Temperature (5% weight loss) | Glass Transition Temperature (Tg) |

|---|---|---|

| Poly(1,3,4-oxadiazole-ether)s | > 380 °C | Not Specified |

| Spirocyclic bisbenzoxazole-containing polyimides | Not Specified | Up to 491 °C |

Agrochemical Applications of 1,3,4 Oxadiazole Derivatives

Herbicidal Activity

Certain 1,3,4-oxadiazole (B1194373) derivatives have been investigated for their herbicidal properties. For instance, some synthesized 1,3,4-oxadiazole compounds containing a trifluoromethylpyrazoyl moiety have exhibited herbicidal activity. nih.gov Notably, compounds such as 2-((3-chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole and 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole have been observed to have a bleaching effect on weeds. nih.gov

Insecticidal Activity

The insecticidal potential of 1,3,4-oxadiazole derivatives has been demonstrated against various agricultural pests. Studies have shown that certain derivatives grafted on chitosan (B1678972) are effective against the cotton leafworm, Spodoptera littoralis. nih.govresearchgate.net For example, specific chitosan-grafted derivatives have been identified as potential insecticide candidates against the fourth-instar larvae of S. littoralis. nih.govresearchgate.net Furthermore, the compound 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole has shown potent insecticidal activity against the larvae of Helicoverpa armigera, with LC50 values of 0.36 mg/mL. agrojournal.org Field trials indicated that this compound could effectively control larval populations. agrojournal.org Additionally, some novel meta-diamide compounds containing a 1,2,4-oxadiazole (B8745197) group have demonstrated significant insecticidal activity against Lepidopteran pests and the carmine (B74029) spider mite, Tetranychus cinnabarinus. scielo.br

Fungicidal Activity against Plant Pathogens

Derivatives of 1,3,4-oxadiazole have shown significant promise as antifungal agents against a range of plant pathogens.

Control of Maize Diseases

Fungal diseases in maize can lead to significant yield losses. nih.govnih.gov A series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antifungal activity against major maize pathogens, including Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govnih.gov Many of these synthesized derivatives exhibited positive antifungal activities. nih.govnih.gov

| Compound | Pathogen | EC50 (μg/mL) | Reference Compound | Reference EC50 (μg/mL) |

|---|---|---|---|---|

| Derivative 4k | Exserohilum turcicum | 50.48 | Carbendazim | 102.83 |

| Derivative 5e | Exserohilum turcicum | 47.56 | Carbendazim | 102.83 |

| Derivative 5k | Exserohilum turcicum | 32.25 | Carbendazim | 102.83 |

Mechanism of Antifungal Action (e.g., SDH inhibition)

The mode of action for some of these antifungal 1,3,4-oxadiazole derivatives is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.govnih.gov Molecular docking studies have shown that active compounds can bind to the theoretical active site of SDH. nih.gov For instance, compounds 5e and 5k have been shown to bind to amino acid residues within the active site through hydrophobic contact and hydrogen bonds. nih.gov This interaction with SDH, a key enzyme in the fungal respiratory chain, is a plausible mechanism for their antifungal activity. nih.govnih.gov

Plant Activators and Antiviral Agents for Crops

Beyond direct pesticidal action, 1,3,4-oxadiazole derivatives have also been investigated as plant activators and antiviral agents, particularly against the Tobacco Mosaic Virus (TMV).

Tobacco Mosaic Virus (TMV) Inhibition

Plant viral diseases are a significant threat to global agriculture. nih.gov A series of 1,3,4-oxadiazole derivatives bearing an isopropanol (B130326) amine moiety have been synthesized and evaluated for their inhibitory activity against TMV. nih.gov One particular compound, designated as A14, demonstrated excellent protective activity against TMV, with an EC50 value of 137.7 mg/L, which was superior to the commercial agents ribavirin (B1680618) (590.0 mg/L) and ningnanmycin (B12329754) (248.2 mg/L). nih.gov Biochemical assays suggest that this compound may suppress the biosynthesis of TMV and induce the plant's own defense mechanisms. nih.gov

| Compound | Virus | EC50 (mg/L) | Reference Compound | Reference EC50 (mg/L) |

|---|---|---|---|---|

| Compound A14 | Tobacco Mosaic Virus (TMV) | 137.7 | Ribavirin | 590.0 |

| Compound A14 | Tobacco Mosaic Virus (TMV) | 137.7 | Ningnanmycin | 248.2 |

Due to a lack of publicly available research, this article cannot provide specific details on the induction of plant defense responses by the chemical compound 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole.

While the broader class of 1,3,4-oxadiazole derivatives has been studied for its ability to elicit plant defense responses against various pathogens, no scientific literature was found that specifically investigates this activity for "2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole".

Therefore, in adherence to the strict instruction to focus solely on the specified compound and the outlined topic, no content can be generated for the "" section concerning the induction of plant defense responses by "2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole".

Future Research Directions and Outlook

Development of Novel Synthetic Pathways for Complex Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles has evolved significantly, with numerous methods available for the construction of this heterocyclic ring. researchgate.net Traditional methods often involve the cyclodehydration of N,N'-diacylhydrazines using strong acids or dehydrating agents like POCl₃, H₂SO₄, or P₂O₅. mdpi.comnih.gov Another common route is the oxidative cyclization of acylhydrazones. nih.govopenmedicinalchemistryjournal.com

Future research will focus on developing more sophisticated and efficient synthetic methodologies to access complex and diverse oxadiazole derivatives. Key areas of innovation include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, as demonstrated in some existing methods, reduces waste, time, and cost. jchemrev.comnih.gov Future efforts will aim to expand the scope of one-pot reactions to create more elaborate molecular architectures.

Green Chemistry Approaches: The use of environmentally friendly techniques is a growing priority. This includes microwave-assisted and ultrasound-mediated syntheses, which can accelerate reaction rates and increase yields. mdpi.comresearchgate.net The development of catalyst-free reactions or the use of reusable, non-toxic catalysts will also be a major focus. mdpi.comresearchgate.net

Solid-Phase Synthesis: This technique allows for the efficient production of libraries of oxadiazole derivatives, which is particularly useful for drug discovery and screening processes. researchgate.net

Novel Reagents: The exploration of new and milder reagents for cyclization, such as the Burgess reagent, offers alternatives to harsh traditional methods, improving the functional group tolerance of the synthesis. mdpi.comjchemrev.com

These advanced synthetic strategies will be crucial for synthesizing complex molecules derived from starting materials like 2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole, enabling the exploration of a wider chemical space.

Table 1: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazole (B1194373) Derivatives

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Cyclodehydration | N,N'-diacylhydrazines with POCl₃, H₂SO₄ mdpi.com | Well-established, often high yields. | Harsh conditions, limited functional group tolerance. |

| Oxidative Cyclization | Acylhydrazones with oxidants (e.g., HgO, I₂) nih.govopenmedicinalchemistryjournal.com | Versatile for 2,5-disubstituted oxadiazoles. | Use of toxic heavy metal reagents. |

| Microwave-Assisted Synthesis | Various substrates under microwave irradiation mdpi.com | Rapid reaction times, higher yields, eco-friendly. | Requires specialized equipment. |

| One-Pot Synthesis | e.g., Carboxylic acids, hydrazides, coupling agents jchemrev.com | Increased efficiency, reduced waste. | Optimization can be complex. |

Advanced Computational Design and Optimization Strategies

Computational chemistry has become an indispensable tool in modern chemical research, accelerating the design and optimization of new molecules. For oxadiazole derivatives, computational approaches are being used to predict biological activity, understand reaction mechanisms, and design novel materials. mdpi.com

Future directions in this area will involve more sophisticated and integrated computational strategies:

Structure-Based Drug Design (SBDD): Molecular docking is widely used to predict the binding modes of oxadiazole derivatives to biological targets like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). mdpi.comnih.gov Future work will utilize more accurate scoring functions and incorporate protein flexibility to improve prediction accuracy. nih.gov

Ligand-Based Drug Design (LBDD): Quantitative Structure-Activity Relationship (QSAR) studies will continue to be important for identifying key molecular features responsible for the biological activity of oxadiazole compounds.